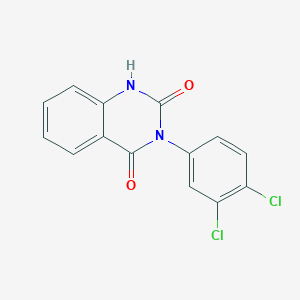

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is an organic compound commonly used in scientific research and laboratory experiments. This compound has been used in a variety of applications, including drug development, materials science, and biochemistry. It is a valuable tool for scientists and researchers due to its unique properties, including its stability, solubility, and reactivity.

Aplicaciones Científicas De Investigación

Antitumor Properties

Quinazoline-2,4(1H,3H)-diones, which include the compound , have been identified as having significant antitumor properties. An improved synthesis method for these derivatives has led to compounds that significantly inhibit the in vitro growth of multiple human tumor cell lines. Specific structural modifications in these compounds enhance their antitumor efficacy, particularly substitutions at certain positions of the quinazoline-2,4(1H,3H)-dione structure (Zhou, Xie, & Liu, 2013).

Novel Synthesis Methods

Research has also focused on novel synthesis methods for quinazoline-2,4(1H,3H)-diones. For example, efficient synthesis of these compounds from CO2 and 2-aminobenzonitriles has been achieved in water without any catalyst, presenting an environmentally friendly and simple method with great potential for application (Ma et al., 2013).

Enzyme Inhibition and Antidiabetic Activity

These compounds have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase enzymes, which is relevant for antidiabetic applications. They exhibit moderate activity against these enzymes, suggesting a potential role in diabetes management (Santos-Ballardo et al., 2020).

Green Chemistry Perspectives

Quinazoline-2,4(1H,3H)-dione derivatives are important intermediates in the pharmaceutical industry. Research has been done on the green synthesis of these compounds, focusing on methods that are safe and environmentally friendly. These methods are significant for sustainable chemistry and the pharmaceutical industry (Vessally et al., 2017).

Herbicidal Activity

Studies have also explored the herbicidal potential of quinazoline-2,4(1H,3H)-dione derivatives. Some compounds within this category have shown promising weed control effects, indicating their potential as herbicides (Wang et al., 2014).

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAGMQVSLPFPGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)

![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)